molecular formula C28H29N3O2 B2618579 1-(3,4-dimethylphenyl)-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one CAS No. 847394-98-3

1-(3,4-dimethylphenyl)-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one

Cat. No.: B2618579
CAS No.: 847394-98-3
M. Wt: 439.559
InChI Key: KIFHXFKJPDMRJC-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C28H29N3O2 and its molecular weight is 439.559. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Polymers

Research has focused on the synthesis of soluble and thermally stable polymers utilizing unsymmetrical diamine monomers and aromatic dianhydrides, showcasing applications in creating materials with excellent solubility in aprotic polar solvents and high thermal stability. Such polymers exhibit potential for advanced material applications due to their inherent viscosity and stability at high temperatures (Ghaemy & Alizadeh, 2009), (Wang et al., 2006).

Organometallic Chemistry

Studies in organometallic chemistry explore the synthesis of complexes with bidentate ligands, revealing the potential for developing new materials with unique optical and electronic properties. This area of research demonstrates the compound's relevance in synthesizing materials with potential applications in light-emitting devices and catalysis (Czerwieniec et al., 2002).

Advanced Material Applications

The development of advanced materials, such as light-colored and soluble poly(amide-imide-imide)s, indicates the compound's potential utility in creating materials with desirable thermal and mechanical properties, along with low dielectric constants for electronic applications (Yang & Su, 2005).

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O2/c1-20-13-14-23(17-21(20)2)31-19-22(18-27(31)32)28-29-25-11-6-7-12-26(25)30(28)15-8-16-33-24-9-4-3-5-10-24/h3-7,9-14,17,22H,8,15-16,18-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFHXFKJPDMRJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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